molecular formula C11H15NO2 B8012945 (R)-4-Methylhomophenylalanine

(R)-4-Methylhomophenylalanine

Cat. No.: B8012945
M. Wt: 193.24 g/mol
InChI Key: QHABQGXRISWAEZ-SNVBAGLBSA-N
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Description

®-4-Methylhomophenylalanine is an amino acid derivative characterized by the presence of a methyl group at the fourth position of the homophenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylhomophenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available homophenylalanine.

    Methylation: The introduction of the methyl group at the fourth position is achieved through a methylation reaction. This can be done using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).

    Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods: In an industrial setting, the production of ®-4-Methylhomophenylalanine may involve:

    Large-Scale Methylation: Utilizing large reactors for the methylation step to ensure high yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methylhomophenylalanine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

®-4-Methylhomophenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-Methylhomophenylalanine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    Homophenylalanine: Lacks the methyl group at the fourth position.

    4-Methylphenylalanine: Similar structure but differs in the position of the methyl group.

Uniqueness: ®-4-Methylhomophenylalanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-amino-4-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABQGXRISWAEZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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